molecular formula C23H18BrN3O2S B2480591 N-苄基-4-[(6-溴-4-氧代-2-硫代甲酰-1H-喹啉-3-基)甲基]苯甲酰胺 CAS No. 422287-26-1

N-苄基-4-[(6-溴-4-氧代-2-硫代甲酰-1H-喹啉-3-基)甲基]苯甲酰胺

货号 B2480591
CAS 编号: 422287-26-1
分子量: 480.38
InChI 键: CGKITCOFWKHFJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared under such conditions, showcasing the versatility of this synthetic approach in accessing a variety of quinazolinone derivatives with potential anticancer activity (Nowak et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolin-4-one core, often substituted with different functional groups that can significantly affect their biological activities. Structural analyses, including crystal structure and Hirshfeld surface analysis, provide insights into the intermolecular interactions and stability of these compounds (Geesi, 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, such as the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water, representing a "green" synthesis approach for the generation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, highlighting the eco-friendly synthesis of quinazolinone-based compounds (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility and crystallinity, play a crucial role in their pharmacological application. Efforts to improve the water solubility of quinazolin-4-one antitumor agents have led to the synthesis of more soluble analogs, which could enhance their bioavailability and therapeutic efficacy (Bavetsias et al., 2002).

Chemical Properties Analysis

The chemical properties of N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide and related compounds, such as reactivity, stability, and the ability to undergo various chemical transformations, are essential for their potential application in drug design and synthesis. Studies on the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides highlight the scope for creating novel anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

科学研究应用

抗肿瘤活性

N-苄基-4-[(6-溴-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]苯甲酰胺及其类似物已被研究作为抗肿瘤药物的潜在候选。一项研究描述了类似化合物CB30865的水溶性类似物的合成,CB30865是一种基于喹唑啉-4-酮的抗肿瘤药物。发现这些类似物更具细胞毒性,并保留了独特的生化特性,如延迟、非特异性细胞周期阻滞 (Bavetsias et al., 2002)

抗病毒活性

与N-苄基-4-[(6-溴-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]苯甲酰胺相关的化合物已被合成并评估其抗病毒活性。一项研究展示了新型2,3-二取代喹唑啉-4(3H)-酮的合成及其对呼吸道和生物防御病毒(如流感和登革热)的有效性 (Selvam et al., 2007)

抗菌和抗真菌特性

N-苄基-4-[(6-溴-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]苯甲酰胺的某些衍生物显示出作为抗菌和抗真菌剂的潜力。一项研究合成了新的衍生物并对其对抗各种细菌和真菌的活性进行了测试,发现一些化合物具有显著的抗微生物活性 (Mohamed et al., 2010)

抗帕金森病活性

还进行了关于喹唑啉酮衍生物作为抗帕金森病药物的潜在用途的研究。一项研究合成了新的衍生物并对其进行了抗帕金森病活性测试,发现一些化合物具有显著效果 (Kumar et al., 2012)

选择性肿瘤相关抑制

另一个研究领域涉及对肿瘤相关酶的选择性抑制。研究合成了喹唑啉-4(3H)-酮的衍生物,作为肿瘤相关碳酸酐酶同工酶的选择性抑制剂,显示出在靶向癌症治疗中的潜力 (Bozdağ等,2017)

抗癌药物合成

多项研究专注于合成喹唑啉酮衍生物作为抗癌药物。这些化合物已被测试对抗各种癌细胞系的细胞毒性,一些显示出显著的抗癌活性 (Nowak et al., 2014)

未来方向

Given the biological activity of many quinazolinone derivatives, this compound could be of interest for further study, particularly in the field of medicinal chemistry .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with benzylamine followed by reaction with 4-formylbenzoic acid to form the final product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "benzylamine", "4-formylbenzoic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (1.0 equiv) and benzylamine (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add 4-formylbenzoic acid (1.2 equiv), NHS (1.2 equiv), and DCC (1.2 equiv) to the reaction mixture from step 1. Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide as a white solid." ] }

CAS 编号

422287-26-1

分子式

C23H18BrN3O2S

分子量

480.38

IUPAC 名称

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30)

InChI 键

CGKITCOFWKHFJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。